6-Ethoxy-5,5-dimethyl-4,6-dioxohexanoate
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Overview
Description
6-Ethoxy-5,5-dimethyl-4,6-dioxohexanoate is a chemical compound with the molecular formula C10H16O5. It is known for its unique structure, which includes an ethoxy group and two ketone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5,5-dimethyl-4,6-dioxohexanoate typically involves the esterification of 5,5-dimethyl-1,3-cyclohexanedione with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5,5-dimethyl-4,6-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Ethoxy-5,5-dimethyl-4,6-dioxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Ethoxy-5,5-dimethyl-4,6-dioxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ketone groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 6-Ethoxy-5,5-dimethyl-4,6-dioxohexanoate.
Ethyl 5,5-dimethyl-2,4-dioxohexanoate: A structurally similar compound with different functional groups.
Oudenone: A related compound with similar biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69527-64-6 |
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Molecular Formula |
C10H15O5- |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
6-ethoxy-5,5-dimethyl-4,6-dioxohexanoate |
InChI |
InChI=1S/C10H16O5/c1-4-15-9(14)10(2,3)7(11)5-6-8(12)13/h4-6H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
YANYSKIMFLYHAC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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